BenchChemオンラインストアへようこそ!

tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate

PROTAC linker design Medicinal chemistry building blocks Conformational constraint

tert-Butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate (CAS 2839128-83-3; synonymous with CAS 2411639-46-6 for the base scaffold) is a cyclobutane-derived, Boc-protected amino alcohol building block with molecular formula C₁₁H₂₁NO₃ and molecular weight 215.29 g/mol. It belongs to the class of tert-butyl carbamates featuring a cyclobutylmethylamine core wherein a methylene (–CH₂–) spacer is interposed between the cyclobutane ring and the carbamate nitrogen, distinguishing it from the more prevalent directly N-attached cyclobutyl carbamates such as tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate (CAS 130369-05-0).

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
CAS No. 2839128-83-3
Cat. No. B6604711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate
CAS2839128-83-3
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CC(C1)CO
InChIInChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-8-4-9(5-8)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)
InChIKeySOSNVFCENUGGDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate (CAS 2839128-83-3) – A Structurally Differentiated Cyclobutylmethyl Carbamate Building Block for Precise Synthetic Applications


tert-Butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate (CAS 2839128-83-3; synonymous with CAS 2411639-46-6 for the base scaffold) is a cyclobutane-derived, Boc-protected amino alcohol building block with molecular formula C₁₁H₂₁NO₃ and molecular weight 215.29 g/mol . It belongs to the class of tert-butyl carbamates featuring a cyclobutylmethylamine core wherein a methylene (–CH₂–) spacer is interposed between the cyclobutane ring and the carbamate nitrogen, distinguishing it from the more prevalent directly N-attached cyclobutyl carbamates such as tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate (CAS 130369-05-0) . The compound bears a reactive hydroxymethyl (–CH₂OH) substituent at the cyclobutane 3-position, providing an orthogonal functional handle for downstream derivatization while the acid-labile Boc group enables selective amine unveiling under mild conditions. This specific combination of structural features – cyclobutane conformational constraint, methylene spacer, Boc-protected primary amine, and pendant hydroxymethyl group – positions the compound as a differentiated intermediate for PROTAC linker assembly, conformationally restricted peptidomimetic synthesis, and medicinal chemistry campaigns requiring precise spatial control of pharmacophoric elements [1].

Why Generic Substitution Fails for tert-Butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate (CAS 2839128-83-3) – Structural Nuances That Determine Synthetic and Pharmacological Outcomes


Cyclobutyl carbamate building blocks bearing Boc protection and hydroxymethyl groups are not interchangeable commodities. The target compound features a methylene spacer (–CH₂–) between the cyclobutane ring and the carbamate nitrogen, whereas the most common in-class analog, tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate (CAS 130369-05-0), attaches the carbamate nitrogen directly to the cyclobutane ring . This seemingly subtle difference of one additional methylene unit introduces a ~1.54 Å elongation of the N–cyclobutane distance, adds one freely rotatable C–N bond, and shifts the predicted pKa from approximately 12.1 (direct N-cyclobutyl) to 12.81 (N-methylcyclobutylmethyl) . In PROTAC linker applications, where optimal linker length ranges from 12 to over 20 carbons and single-atom alterations can swing degradation potency (DC₅₀) by orders of magnitude, such structural variations are non-trivial [1]. The N-methyl analog, tert-butyl N-[3-(hydroxymethyl)cyclobutyl]-N-methylcarbamate (CAS 2059939-46-5), introduces a tertiary carbamate that is incapable of serving as a hydrogen-bond donor – a critical interaction motif for target engagement in many pharmacophores . Generic interchange among these building blocks therefore risks compounding synthetic inefficiency (failed coupling, protecting-group incompatibility) with unpredictable biological outcomes, including altered ternary complex geometry in PROTACs, modified metabolic stability, and divergent conformational preferences of downstream products.

Product-Specific Quantitative Evidence Guide – tert-Butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate (CAS 2839128-83-3)


Methylene Spacer Architecture Confers Differentiated Molecular Geometry Relative to Direct N-Cyclobutyl Carbamates

The defining structural feature of tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate (CAS 2839128-83-3) is the methylene (–CH₂–) spacer inserted between the cyclobutane C3 position and the carbamate nitrogen. This contrasts with the most prevalent in-class building block, tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate (CAS 130369-05-0), where the carbamate nitrogen is directly linked to the cyclobutane ring . The methylene spacer elongates the N-to-cyclobutane centroid distance by approximately one C–C bond length (~1.54 Å), adds one additional freely rotatable bond, and shifts the molecular formula from C₁₀H₁₉NO₃ (MW 201.26) to C₁₁H₂₁NO₃ (MW 215.29) . This architectural distinction is consequential: in PROTAC design, where cyclobutane-containing linkers have been explicitly validated (e.g., UNC7700 with a cis-cyclobutane linker achieving EED DC₅₀ = 111 nM, Dmax = 84%), even single-bond linker-length alterations can dramatically modulate ternary complex formation efficiency and degradation potency [1] [2].

PROTAC linker design Medicinal chemistry building blocks Conformational constraint

Primary vs. Tertiary Carbamate: Hydrogen-Bond Donor Capability Differentiates the Boc-NH Motif from N-Methylated Analogs

The target compound features a secondary carbamate (Boc–NH–CH₂–), retaining a hydrogen-bond donor (HBD) at the carbamate NH position. This contrasts with the N-methyl analog tert-butyl N-[3-(hydroxymethyl)cyclobutyl]-N-methylcarbamate (CAS 2059939-46-5), which is a tertiary carbamate (Boc–N(CH₃)–) devoid of HBD capability . Hydrogen-bond donation by carbamate NH is a critical determinant of target binding in numerous pharmacophores, including protease inhibitors, kinase hinges, and protein–protein interaction modulators [1]. The Boc protecting group strategy further differentiates this compound: under acidic deprotection conditions (e.g., TFA/CH₂Cl₂), the Boc group is cleanly removed to reveal the primary amine H₂N–CH₂–cyclobutane, which can then participate in amide coupling, reductive amination, or sulfonamide formation. In contrast, the N-methyl analog upon deprotection yields a secondary N-methylamine, fundamentally altering the basicity, nucleophilicity, and hydrogen-bonding profile of the downstream product [2].

Hydrogen bonding Pharmacophore design Target engagement

Orthogonal Dual-Functionality: Hydroxymethyl Handle Enables Derivatization Pathways Absent in Non-Hydroxylated Cyclobutylmethyl Carbamate Analogs

The pendant hydroxymethyl (–CH₂OH) group at the cyclobutane 3-position provides a chemically orthogonal handle that is absent in non-hydroxylated cyclobutylmethyl carbamates such as tert-butyl (cyclobutylmethyl)carbamate. This primary alcohol can undergo selective oxidation to the corresponding carboxylic acid (using KMnO₄, CrO₃, or TEMPO/NaOCl), Mitsunobu reactions, etherification, esterification, or activation as a leaving group (mesylate/tosylate) for nucleophilic displacement – all while the Boc-protected amine remains intact under the appropriate conditions [1]. By comparison, analogs lacking the hydroxymethyl group, such as tert-butyl N-[(3-hydroxycyclobutyl)methyl]carbamate (CAS 167081-41-6), bear a secondary alcohol directly on the ring with different reactivity and steric accessibility, while tert-butyl ((3-(aminomethyl)cyclobutyl)methyl)carbamate replaces the alcohol with a second amine, necessitating entirely different orthogonal protection strategies [2] . The predicted logP values further distinguish these analogs: the target compound, with its balanced polar surface area (~59 Ų) and predicted logP of approximately 1.0–1.6, occupies a moderate lipophilicity range suitable for both organic-phase synthetic manipulation and compatibility with aqueous biological assay conditions .

Orthogonal protection Bioconjugation Synthetic diversification

Commercial Availability and Purity Benchmarking: ≥97% Certified Purity with Defined Lead Times Enables Reproducible Research

The target compound is commercially available at certified purities of ≥97% (Aladdin Scientific, catalog T633034), 97% (CymitQuimica), and 98% (Leyan, catalog 1830436), with defined lead times (8–12 weeks for Aladdin) and pricing transparency . For procurement decisions, this is compared to the most closely related cis/trans stereoisomers of direct N-cyclobutyl carbamates: cis-3-(Boc-amino)cyclobutanemethanol (CAS 142733-64-0) is stocked by Thermo Scientific/Alfa Aesar at 97% purity (250 mg unit) with immediate availability ; trans-3-(Boc-amino)cyclobutanemethanol (CAS 167081-37-0) is similarly available at 97% purity . However, neither of these direct N-cyclobutyl carbamates possesses the methylene spacer architecture of the target compound. The CAS 2839128-83-3 identifier appears specifically on the Aladdin listing alongside CAS 2411639-46-6, suggesting potential stereochemical specification or salt-form distinction . The molecular weight of 215.29 g/mol (C₁₁H₂₁NO₃) vs. 201.26 g/mol (C₁₀H₁₉NO₃) for the direct N-cyclobutyl compounds provides a straightforward analytical handle for identity confirmation by mass spectrometry .

Procurement Quality control Reproducibility

Best Research and Industrial Application Scenarios for tert-Butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate (CAS 2839128-83-3)


PROTAC Linker Synthesis Requiring Extended, Semi-Rigid Cyclobutane-Containing Tethers

The methylene-spacer architecture of this compound makes it a rational choice for PROTAC linker assembly when the design requires a linker arm longer than that achievable with direct N-cyclobutyl carbamates. The cyclobutane ring introduces conformational restriction that can pre-organize the ternary complex geometry – a principle validated by the UNC7700 degrader, where a cis-cyclobutane linker contributed to potent EED degradation (DC₅₀ = 111 nM, Dmax = 84%) [1]. The Boc group can be selectively removed to expose the primary amine for coupling to an E3 ligase ligand (e.g., VHL, CRBN, or IAP binder), while the hydroxymethyl handle can be oxidized or activated for attachment to the target-protein warhead, enabling a modular, bidirectional linker construction strategy [2]. The predicted logP (~0.9–1.6) and moderate polar surface area (~59 Ų) support acceptable cell permeability of the resultant PROTAC conjugates .

Conformationally Constrained Peptidomimetic Scaffolds for Structure-Based Drug Design

Cyclobutane rings are increasingly employed in medicinal chemistry to replace flexible alkyl chains, reduce planarity, and fill hydrophobic pockets while conferring metabolic stability [3]. This compound delivers a cyclobutane-constrained amino alcohol motif where the methylene spacer positions the amine at a defined distance from the ring centroid. Upon Boc deprotection, the resulting primary amine can be incorporated into peptide backbones or used to construct β-turn mimetics, while the hydroxymethyl group serves as a serine/threonine side-chain isostere or a point for further elaboration. Hybrid cyclobutane/proline-containing peptidomimetics have demonstrated that cyclobutane-imposed conformational rigidity directly influences cell-penetration ability, making this building block relevant for designing intracellularly active peptide-based therapeutics [4].

Synthesis of Cyclobutane-Containing Antiviral and Anticancer Agent Intermediates

Cyclobutane-containing nucleoside analogs (e.g., lobucavir, oxetanocin A derivatives) and cyclobutane-bearing anticancer agents (e.g., carboplatin) represent clinically validated drug classes [3]. The target compound's hydroxymethylcyclobutylmethylamine core maps onto the structural motifs found in lobucavir prodrug intermediates, where regioselective functionalization of hydroxymethyl groups is critical [5]. The orthogonal Boc/hydroxymethyl protection strategy allows chemists to elaborate either functional handle independently, enabling convergent synthetic routes to cyclobutyl purine and pyrimidine analogs. Nine FDA-approved drugs currently contain the cyclobutane structural motif, underscoring the pharmaceutical relevance of high-purity cyclobutane building blocks for medicinal chemistry campaigns targeting oncology, neurology, and infectious disease indications [3].

Dual-Handle Building Block for Fragment-Based Drug Discovery (FBDD) Library Construction

In fragment-based drug discovery, compounds offering multiple, orthogonally addressable functional groups are prized for their ability to serve as core scaffolds that can be diversified into focused libraries. This compound provides three distinct chemical environments – a Boc-protected amine (basic/nucleophilic upon deprotection), a primary alcohol (neutral/hydrogen-bonding/electrophilic upon activation), and a cyclobutane core (hydrophobic/sterically constrained) – enabling parallel library synthesis through differential protection/deprotection sequences [2]. The ≥97% purity and availability in gram quantities support both initial fragment screening (requiring milligram amounts) and subsequent hit-to-lead scale-up, while the balanced physicochemical profile (predicted logP 0.87–1.56, PSA ~59 Ų) adheres to fragment-like property guidelines .

Quote Request

Request a Quote for tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.